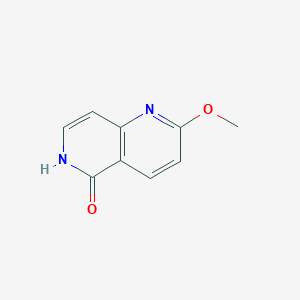
4,5-Difluoro-2-(1,2,4-oxadiazol-3-YL)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Difluoro-2-(1,2,4-oxadiazol-3-yl)benzaldehyde is a chemical compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms. This compound is characterized by the presence of two fluorine atoms and an oxadiazole ring attached to a benzaldehyde moiety. Oxadiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Difluoro-2-(1,2,4-oxadiazol-3-yl)benzaldehyde typically involves the reaction of a suitable benzaldehyde derivative with an amidoxime in the presence of a dehydrating agent. One common method involves the treatment of 4,5-difluorobenzaldehyde with an amidoxime using carbonyl diimidazole (CDI) in toluene as a solvent . The reaction is carried out under reflux conditions to yield the desired oxadiazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques .
化学反应分析
Types of Reactions
4,5-Difluoro-2-(1,2,4-oxadiazol-3-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 4,5-Difluoro-2-(1,2,4-oxadiazol-3-yl)benzoic acid.
Reduction: 4,5-Difluoro-2-(1,2,4-oxadiazol-3-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4,5-Difluoro-2-(1,2,4-oxadiazol-3-yl)benzaldehyde has several scientific research applications:
作用机制
The mechanism of action of 4,5-Difluoro-2-(1,2,4-oxadiazol-3-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, oxadiazole derivatives have been shown to inhibit caspase-3, an enzyme involved in apoptosis, thereby exhibiting anticancer activity . The molecular targets and pathways involved can vary depending on the specific derivative and its intended use.
相似化合物的比较
Similar Compounds
1,2,4-Oxadiazole: A basic oxadiazole structure without additional substituents.
3,5-Difluoro-1,2,4-oxadiazole: Similar structure with fluorine atoms at different positions.
4,5-Dichloro-2-(1,2,4-oxadiazol-3-yl)benzaldehyde: Similar structure with chlorine atoms instead of fluorine.
Uniqueness
4,5-Difluoro-2-(1,2,4-oxadiazol-3-yl)benzaldehyde is unique due to the presence of both fluorine atoms and the oxadiazole ring, which contribute to its distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability and lipophilicity, making it a valuable building block for drug design and other applications .
属性
分子式 |
C9H4F2N2O2 |
|---|---|
分子量 |
210.14 g/mol |
IUPAC 名称 |
4,5-difluoro-2-(1,2,4-oxadiazol-3-yl)benzaldehyde |
InChI |
InChI=1S/C9H4F2N2O2/c10-7-1-5(3-14)6(2-8(7)11)9-12-4-15-13-9/h1-4H |
InChI 键 |
SKAFJWZJPAVMTC-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CC(=C1F)F)C2=NOC=N2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


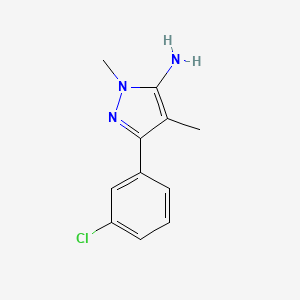

![3-[5-hydroxy-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B12440259.png)
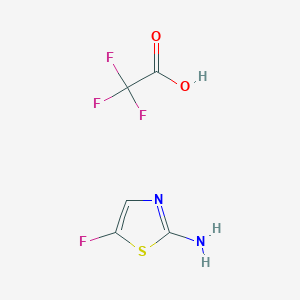
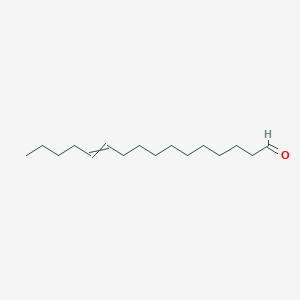
![4,6-Bis[2-(4-methylphenyl)ethenyl]-2-(propylsulfanyl)pyridine-3-carbonitrile](/img/structure/B12440270.png)
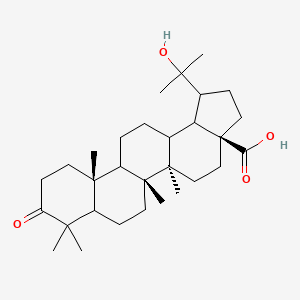

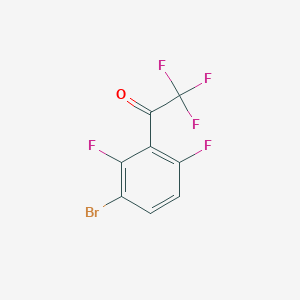
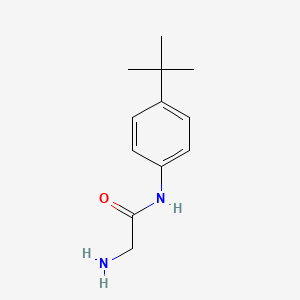

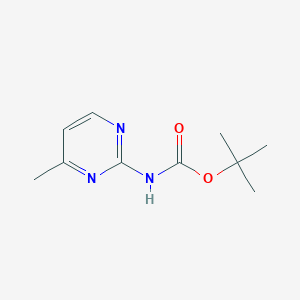
![{2-[3-(Trifluoromethyl)phenyl]ethyl}hydrazine](/img/structure/B12440320.png)
